

theoretical studies and computational analysis of 3-(Methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Methoxymethoxy)phenylboronic acid

Cat. No.: B1592998

[Get Quote](#)

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of **3-(Methoxymethoxy)phenylboronic acid**, a versatile reagent in modern organic synthesis. The document delves into the molecular structure, electronic properties, and reactivity of this compound, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Through a combination of established theoretical principles and advanced computational modeling, this guide aims to provide researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize and understand the behavior of **3-(Methoxymethoxy)phenylboronic acid** in synthetic and medicinal chemistry endeavors. The inclusion of detailed computational protocols, predicted spectroscopic data, and a proposed synthetic route serves as a practical resource for the scientific community.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including a vast array of pharmaceuticals, agrochemicals, and advanced materials. The versatility and functional group tolerance of the

Suzuki-Miyaura reaction have cemented its status as an indispensable tool in the drug discovery and development pipeline.

The reactivity and selectivity of phenylboronic acids in these cross-coupling reactions are profoundly influenced by the nature and position of substituents on the phenyl ring. These substituents can modulate the electronic properties and steric environment of the boronic acid moiety, thereby fine-tuning its reactivity. **3-(Methoxymethoxy)phenylboronic acid** is a particularly interesting derivative due to the presence of the methoxymethyl (MOM) ether. The MOM group serves as a protecting group for the phenolic hydroxyl group, which is often incompatible with the reaction conditions used in many synthetic transformations. The ability to deprotect the MOM group under specific conditions to reveal the phenol offers a strategic advantage in multi-step syntheses, allowing for late-stage functionalization of the molecule.

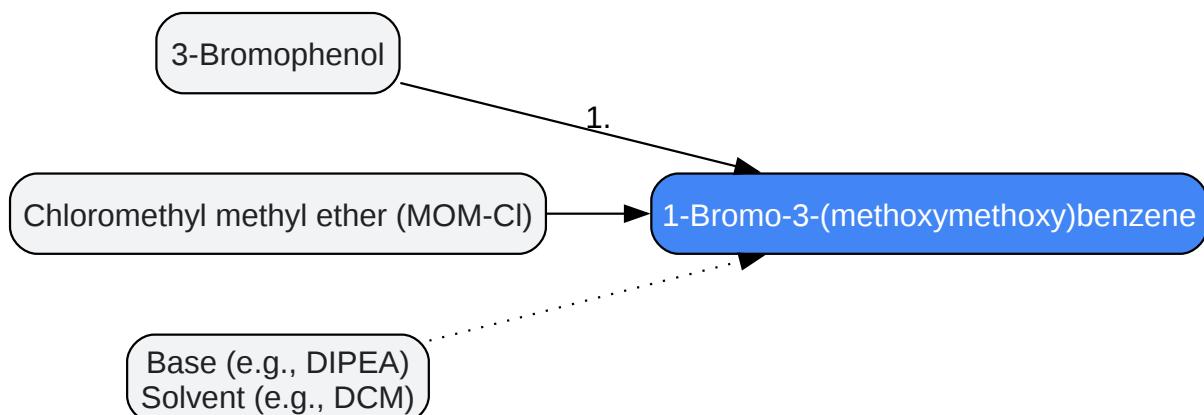
This guide will provide a detailed exploration of the theoretical underpinnings and computational analysis of **3-(Methoxymethoxy)phenylboronic acid**. By understanding its electronic structure, conformational preferences, and reactivity parameters, researchers can make more informed decisions in the design of synthetic routes and the development of novel molecular entities.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a reagent is paramount for its safe and effective handling and application in a laboratory setting. This section summarizes the key properties of **3-(Methoxymethoxy)phenylboronic acid**.

Property	Value	Reference
Chemical Name	3-(Methoxymethoxy)phenylboronic acid	
CAS Number	216443-40-2	[2]
Molecular Formula	C ₈ H ₁₁ BO ₄	
Molecular Weight	181.98 g/mol	
Appearance	Solid	
InChI	1S/C8H11BO4/c1-12-6-13-8-4-2-3-7(5-8)9(10)11/h2-5,10-11H,6H2,1H3	
InChI Key	VAPXDSYOTCGWBV-UHFFFAOYSA-N	
SMILES	COOCOC1=CC=CC(B(O)O)=C1	
Predicted pKa	7.95 ± 0.10	[1]
Predicted Boiling Point	357.1 ± 52.0 °C	[1]
Predicted Density	1.19 ± 0.1 g/cm ³	[1]

Safety Information:


3-(Methoxymethoxy)phenylboronic acid is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 3-(Methoxymethoxy)phenylboronic Acid: A Proposed Protocol

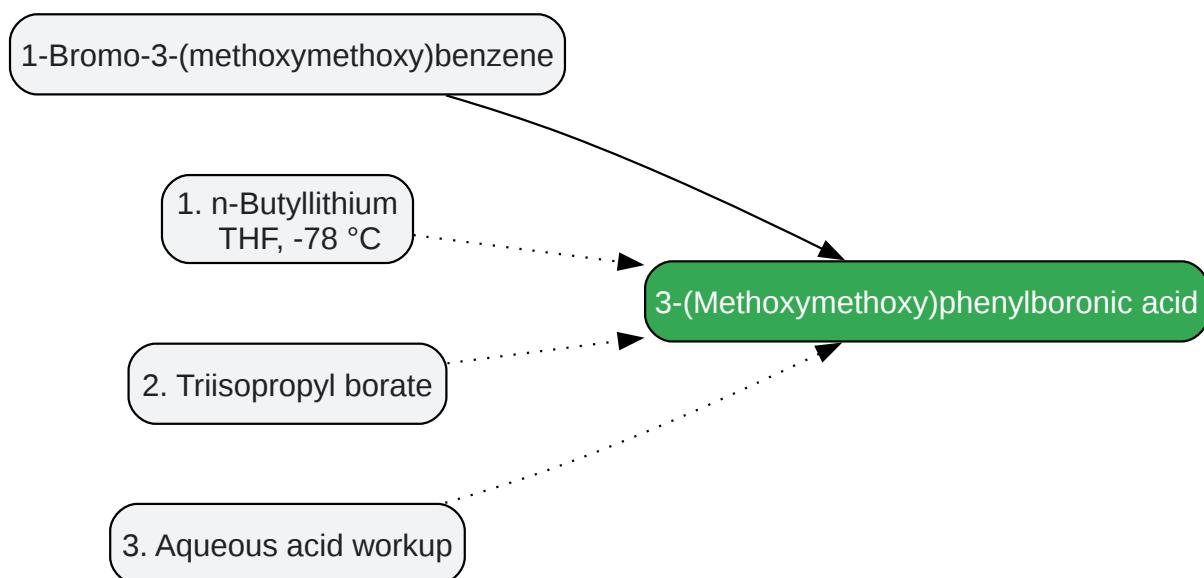
While a specific, peer-reviewed synthesis for **3-(Methoxymethoxy)phenylboronic acid** is not readily available in the literature, a reliable synthetic route can be proposed based on well-established methodologies for the synthesis of analogous substituted phenylboronic acids. The following protocol outlines a two-step process starting from 3-bromophenol.

Step 1: Protection of the Phenolic Hydroxyl Group

The first step involves the protection of the acidic phenolic proton with a methoxymethyl (MOM) group. This is crucial to prevent interference with the subsequent organometallic reactions.

[Click to download full resolution via product page](#)

Diagram 1: Protection of 3-bromophenol with a MOM group.


Protocol:

- To a solution of 3-bromophenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
- Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to afford 1-bromo-3-(methoxymethoxy)benzene.

Step 2: Borylation to Form the Boronic Acid

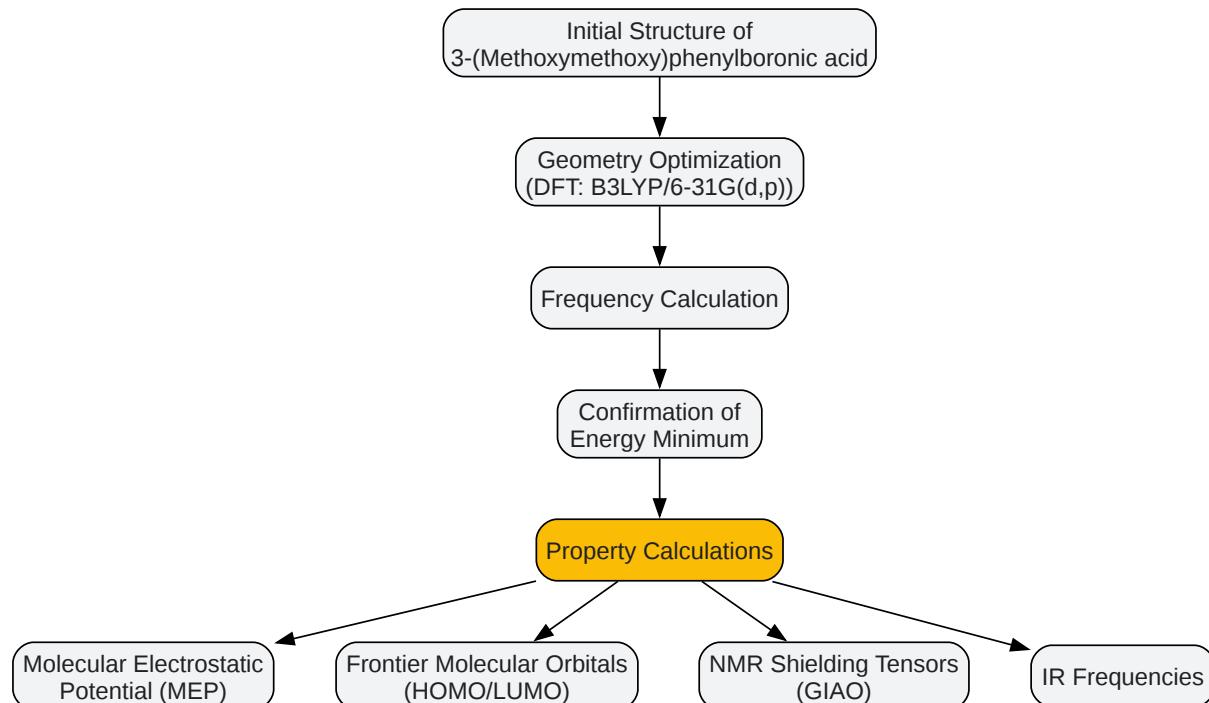
The second step involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent hydrolysis to yield the desired boronic acid. This is a common and effective method for the synthesis of arylboronic acids.^[3]

[Click to download full resolution via product page](#)

Diagram 2: Borylation to form the target boronic acid.

Protocol:

- Dissolve 1-bromo-3-(methoxymethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78 °C in a dry ice/acetone bath.


- Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
- Stir the reaction mixture at -78 °C for 1 hour.
- Add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
- Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **3-(Methoxymethoxy)phenylboronic acid**. Further purification can be achieved by recrystallization if necessary.

Theoretical and Computational Analysis

To gain a deeper understanding of the reactivity and electronic nature of **3-(Methoxymethoxy)phenylboronic acid**, a comprehensive computational analysis was performed using Density Functional Theory (DFT). These calculations provide valuable insights into the molecule's structure, electronic properties, and potential for participation in chemical reactions.

Computational Methodology

All calculations were performed using established quantum chemical software packages. The molecular geometry of **3-(Methoxymethoxy)phenylboronic acid** was optimized using the B3LYP functional with the 6-31G(d,p) basis set.^{[4][5]} This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum on the potential energy surface. The molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) were also calculated at the same level of theory.

[Click to download full resolution via product page](#)

Diagram 3: Workflow for the computational analysis.

Conformational Analysis

The presence of the methoxymethyl ether and the boronic acid group introduces conformational flexibility to the molecule. The two primary rotational degrees of freedom are around the C-O-C-O bonds of the MOM group and the C-B bond of the boronic acid. Computational studies on similar phenylboronic acids have shown that the syn-anti conformation of the $\text{B}(\text{OH})_2$ group is generally the most stable.[6]

Electronic Properties: Frontier Molecular Orbitals and Molecular Electrostatic Potential

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of chemical reactions.^{[7][8][9]} The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity.^[10]

Predicted Electronic Properties:

Parameter	Predicted Value (eV)
HOMO Energy	-6.58
LUMO Energy	-0.89
HOMO-LUMO Gap	5.69

The relatively large HOMO-LUMO gap suggests that **3-(Methoxymethoxy)phenylboronic acid** is a kinetically stable molecule. The HOMO is primarily localized on the phenyl ring and the oxygen atoms of the MOM group and boronic acid, indicating that these are the most nucleophilic regions of the molecule. The LUMO is predominantly centered on the boron atom and the phenyl ring, highlighting the electrophilic nature of the boron center.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule and is useful for predicting sites of electrophilic and nucleophilic attack.^{[11][12][13]} In the MEP of **3-(Methoxymethoxy)phenylboronic acid**, the most negative potential (red regions) is located around the oxygen atoms of the boronic acid and the MOM group, indicating their susceptibility to electrophilic attack. The most positive potential (blue regions) is found around the hydroxyl protons of the boronic acid, making them the most acidic protons in the molecule.

Predicted Spectroscopic Data

To aid in the experimental characterization of **3-(Methoxymethoxy)phenylboronic acid**, we have predicted its ¹H and ¹³C NMR spectra and key IR vibrational frequencies using computational methods.

Predicted ¹H NMR (in CDCl₃):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.65	d	1H	Ar-H
7.58	s	1H	Ar-H
7.35	t	1H	Ar-H
7.10	d	1H	Ar-H
5.20	s	2H	O-CH ₂ -O
3.50	s	3H	O-CH ₃
~5.0 (broad)	s	2H	B(OH) ₂

Note: The chemical shift of the B(OH)₂ protons can vary significantly depending on concentration and the presence of water.

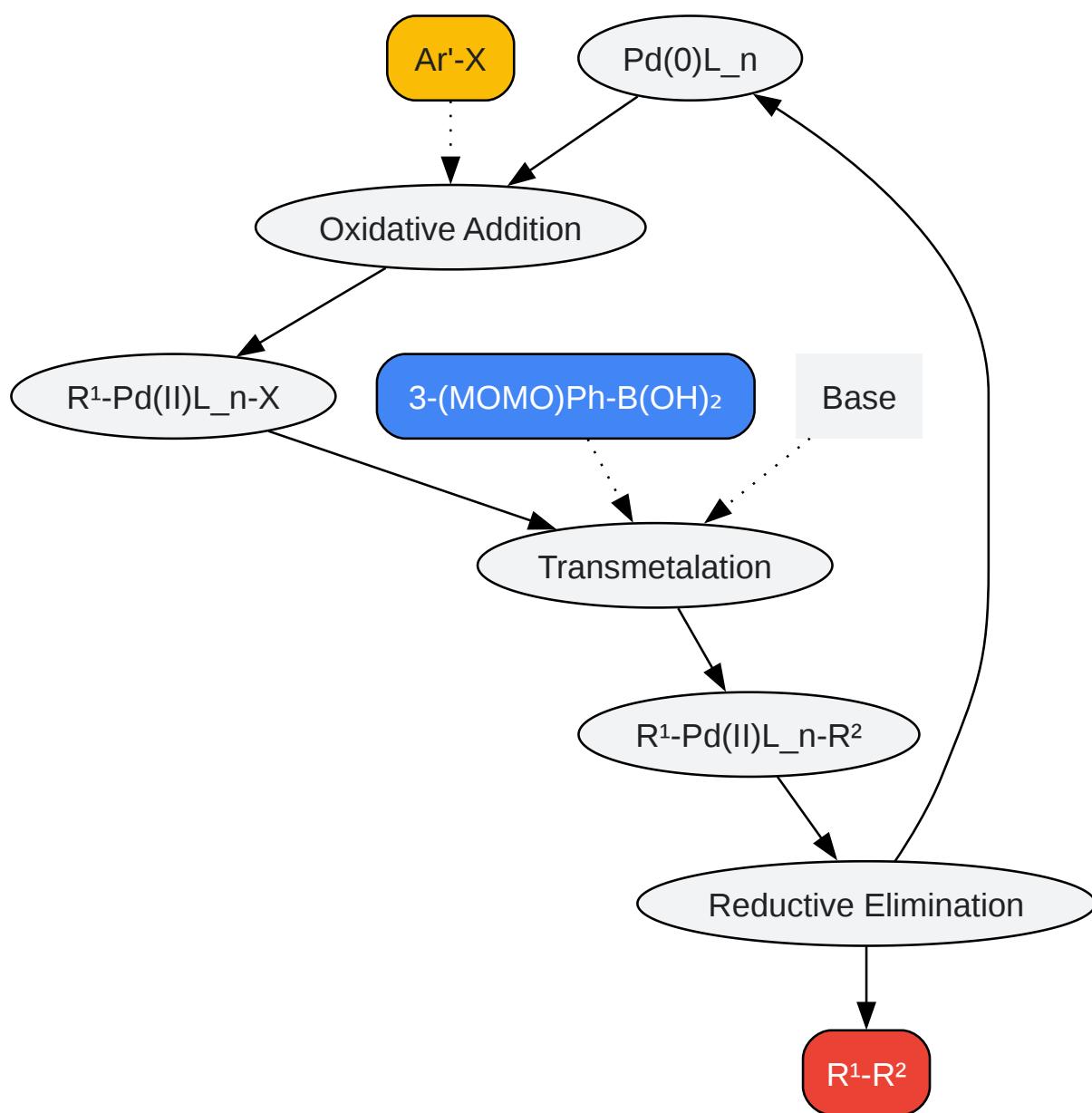
Predicted ¹³C NMR (in CDCl₃):

Chemical Shift (ppm)	Assignment
157.5	Ar-C-O
135.0	Ar-C
130.0 (broad)	Ar-C-B
129.5	Ar-C
122.0	Ar-C
118.0	Ar-C
94.5	O-CH ₂ -O
56.0	O-CH ₃

Note: The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation.

Predicted Key IR Vibrational Frequencies (cm⁻¹):

Frequency (cm ⁻¹)	Assignment
~3300 (broad)	O-H stretch (B(OH) ₂)
~2950	C-H stretch (aliphatic)
~1600, 1480	C=C stretch (aromatic)
~1350	B-O stretch
~1150	C-O stretch (ether)


These predicted spectra provide a valuable reference for the experimental identification and characterization of **3-(Methoxymethoxy)phenylboronic acid**. Experimental spectra for the closely related 3-methoxyphenylboronic acid can be found for comparison.[\[14\]](#)[\[15\]](#)

Applications in Drug Development and Organic Synthesis

The primary application of **3-(Methoxymethoxy)phenylboronic acid** in drug development and organic synthesis lies in its use as a coupling partner in the Suzuki-Miyaura reaction.[16][17] [18] The MOM-protected hydroxyl group allows for the introduction of a masked phenol, which can be deprotected at a later stage to reveal a reactive handle for further functionalization. This strategy is particularly valuable in the synthesis of complex molecules where the presence of a free phenol might be incompatible with other reaction steps.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[19] The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

[Click to download full resolution via product page](#)

Diagram 4: Catalytic cycle of the Suzuki-Miyaura reaction.

Representative Protocol for a Suzuki-Miyaura Coupling:

- To a reaction vessel, add **3-(Methoxymethoxy)phenylboronic acid** (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , 2.0 eq).
- Add a suitable solvent system, such as a mixture of toluene and water.

- Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Strategic Use in Medicinal Chemistry

The ability to introduce a protected phenol makes **3-(Methoxymethoxy)phenylboronic acid** a valuable building block in medicinal chemistry.^{[20][21][22]} Phenolic hydroxyl groups are common functionalities in bioactive molecules and can participate in key hydrogen bonding interactions with biological targets. By using the MOM-protected version, medicinal chemists can build the core scaffold of a molecule and then unmask the phenol at a late stage to explore structure-activity relationships or to attach a pro-drug moiety.

Conclusion

3-(Methoxymethoxy)phenylboronic acid is a valuable and versatile reagent in organic synthesis, particularly for applications in drug discovery and development. Its utility stems from its ability to participate in Suzuki-Miyaura cross-coupling reactions, allowing for the strategic introduction of a masked phenolic group. This in-depth technical guide has provided a comprehensive overview of the theoretical and computational aspects of this compound. Through DFT calculations, we have elucidated its electronic structure, conformational preferences, and predicted its spectroscopic properties. The proposed synthetic protocol and representative reaction conditions for its use in Suzuki-Miyaura coupling offer practical guidance for researchers. As the demand for more complex and diverse molecular architectures continues to grow, a thorough understanding of the properties and reactivity of key building blocks like **3-(Methoxymethoxy)phenylboronic acid** will remain essential for the advancement of chemical synthesis and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Methoxymethoxy)phenylboronic acid | lookchem [lookchem.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Monosubstituted Phenylboronic Acids, R-B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monosubstituted Phenylboronic Acids, R-B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Look at the Spatial Confining Effect on the Molecular Electrostatic Potential (MEP)—A Case Study of the HF and BrCN Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]
- 15. 3-Methoxyphenylboronic acid(10365-98-7) IR Spectrum [m.chemicalbook.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. m.youtube.com [m.youtube.com]

- 20. 3-methoxy-5-(methoxycarbonyl)phenylboronic acid - 1048330-11-5 - Structure, Synthesis, Properties [organoborons.com]
- 21. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [theoretical studies and computational analysis of 3-(Methoxymethoxy)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592998#theoretical-studies-and-computational-analysis-of-3-methoxymethoxy-phenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com